2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one
Description
2-[(Dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one is a fluorinated indenone derivative characterized by a dimethylamino-substituted methylidene group at position 2, a fluorine atom at position 7, and a phenyl ring at position 2.
Properties
Molecular Formula |
C18H16FNO |
|---|---|
Molecular Weight |
281.3 g/mol |
IUPAC Name |
2-(dimethylaminomethylidene)-7-fluoro-3-phenyl-3H-inden-1-one |
InChI |
InChI=1S/C18H16FNO/c1-20(2)11-14-16(12-7-4-3-5-8-12)13-9-6-10-15(19)17(13)18(14)21/h3-11,16H,1-2H3 |
InChI Key |
KNDUVQUJNYWREQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1C(C2=C(C1=O)C(=CC=C2)F)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
The target compound features a 1-indanone core substituted with a fluorine atom at position 7, a phenyl group at position 3, and a dimethylamino methylidene group at position 2. This arrangement imposes significant synthetic challenges:
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Regioselective fluorination : Introducing fluorine at the 7-position requires careful control of electrophilic substitution patterns.
-
Stereoelectronic effects : The electron-withdrawing carbonyl group at position 1 influences reactivity at adjacent positions, necessitating tailored protecting group strategies.
-
Thermal sensitivity : The conjugated enamine system (dimethylamino methylidene) decomposes above 150°C, limiting high-temperature reactions.
Classical Synthesis Approaches
Friedel-Crafts Acylation Route
The indanone core is typically constructed via intramolecular Friedel-Crafts acylation. A representative pathway involves:
-
Precursor synthesis :
Polyphosphoric acid (PPA) promotes cyclization with 78% yield (Table 1). -
Mannich reaction :
Yields improve to 85% when using lithium salts as catalysts.
Table 1 : Classical method performance comparison
| Step | Reagent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclization | PPA | 80 | 78 | 91.5 |
| Mannich reaction | HN(CH₃)₂/HCl | 70 | 85 | 98.4 |
Modern Green Chemistry Approaches
Solvent Replacement Strategies
Replacing traditional solvents with bio-based alternatives significantly improves sustainability:
Catalytic System Innovations
-
Phase-transfer catalysts : Tetrabutylammonium bromide increases Mannich reaction rates by 3× at 50°C.
-
Biocatalysts : Immobilized lipases achieve 92% enantiomeric excess in resolving indanone intermediates.
Regioselective Fluorination Techniques
Directed ortho-Metalation
Using a tert-butoxycarbonyl (Boc) directing group:
Halogen Exchange Reactions
Late-stage fluorination via Br/F exchange:
Yields reach 88% when using 2.5 eq KF at 120°C.
Critical Analysis of Industrial Scalability
Cost-Benefit Considerations
Chemical Reactions Analysis
Types of Reactions
2-[(Dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom and the dimethylamino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
2-[(Dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group and the fluorine atom play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one and its analogs:
Key Comparisons :
Electronic Effects: The dimethylamino group in the target compound is electron-donating, increasing electron density in the conjugated system compared to nitro- or methoxy-substituted analogs . This may enhance interactions with biological targets like enzymes or receptors. Fluorine at position 7, present in the target compound and analogs (e.g., CAS 1334376-69-0), improves metabolic stability and bioavailability by reducing susceptibility to oxidative metabolism .
Synthetic Pathways: The target compound is likely synthesized via condensation of 7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one with dimethylamino-substituted aldehydes, analogous to methods used for hydroxybenzylidene derivatives . In contrast, nitroanilino-substituted analogs (e.g., CAS 338420-86-3) require nitrobenzaldehyde derivatives, which introduce additional synthetic challenges due to the reactivity of nitro groups .
Pharmacological Potential: While direct activity data for the target compound is unavailable, structurally related indenones with dimethylamino or fluorine substituents exhibit AChE inhibition (e.g., donepezil analogs) or cytotoxicity (e.g., compounds in with IC₅₀ = 43.7–52.6 µg/mL) . The tetrazolylthio-substituted indenones in show anti-Alzheimer activity, suggesting that the dimethylamino group in the target compound could similarly modulate enzyme interactions .
Physicochemical Properties: The molecular weight (MW = 285.3 g/mol) and logP (predicted ~3.2) of the target compound are intermediate compared to bulkier analogs like CAS 337921-52-5 (MW = 436.47 g/mol), which may influence blood-brain barrier penetration . The dimethylamino group enhances water solubility compared to purely hydrophobic substituents (e.g., 4-fluorophenyl in CAS 337921-52-5) .
Research Findings and Implications
- Structural Optimization: The dimethylamino and fluorine substituents in the target compound balance electronic effects and bioavailability, making it a candidate for further pharmacological screening.
- Biological Activity : Based on analogs, the compound may exhibit AChE inhibition or anticancer activity, though experimental validation is needed.
- Synthetic Feasibility: The compound’s synthesis is likely achievable using established indenone condensation methods, similar to those in and .
Biological Activity
The compound 2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one , also known by its CAS number 898764-09-5, is a synthetic organic molecule with potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure
The molecular formula of the compound is , and it features a unique structure that includes a dimethylamino group and a fluorophenyl moiety. The structure can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 281.32 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Activity
Research indicates that the compound exhibits significant antimicrobial properties. A study published in MDPI highlighted its effectiveness against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values demonstrating its potency:
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Enterococcus faecalis | 8.33 - 23.15 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
The compound also demonstrated antifungal activity against Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM .
Anti-inflammatory Activity
The anti-inflammatory properties of compounds similar to This compound have been documented through various mechanisms, including inhibition of pro-inflammatory cytokines such as TNF-alpha . The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in inflammatory diseases.
Case Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several derivatives based on the indene structure, including This compound . The results indicated that modifications to the phenyl ring significantly influenced antimicrobial activity, suggesting that further structural optimization could enhance efficacy .
Research on Anticancer Mechanisms
In vitro studies have shown that similar compounds can induce apoptosis in cancer cells through mechanisms involving the regulation of Bcl-2 and Bax proteins, highlighting their potential as anticancer agents . While specific studies on this compound are still needed, its structural characteristics align with known mechanisms of action in cancer therapeutics.
Q & A
Q. What are the recommended synthetic routes for 2-[(dimethylamino)methylidene]-7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : A common approach involves condensation reactions between 7-fluoro-3-phenyl-1-indanone and dimethylformamide dimethyl acetal (DMF-DMA) under anhydrous conditions. Key parameters include temperature (typically 80–120°C), solvent choice (e.g., toluene or DMF), and reaction time (6–24 hours). Monitoring via TLC or HPLC is critical to optimize purity. Post-synthesis purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients .
Q. How can the structural configuration of the exocyclic double bond (E/Z isomerism) in this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous determination of stereochemistry (e.g., as demonstrated for analogous indenone derivatives in ). Alternatively, NMR spectroscopy can distinguish E/Z isomers via coupling constants (J values) between the exocyclic double bond protons. For example, trans (E) configurations typically exhibit J > 12 Hz, while cis (Z) configurations show lower values .
Q. What analytical techniques are most effective for characterizing this compound’s purity and stability under storage?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular composition. Stability studies should use accelerated degradation conditions (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV monitoring. Fluorine-specific detection (e.g., 19F NMR) can track decomposition products, particularly defluorination or oxidation at the 7-fluoro position .
Advanced Research Questions
Q. How do electronic effects of the dimethylamino and fluoro substituents influence the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer : Computational modeling (e.g., DFT calculations) can map electron density distributions. The dimethylamino group acts as an electron donor via resonance, activating the α,β-unsaturated ketone for Michael additions. Conversely, the 7-fluoro substituent exerts an electron-withdrawing inductive effect, potentially directing regioselectivity in cycloaddition reactions. Experimental validation requires kinetic studies under controlled electrophilic/nucleophilic conditions .
Q. What strategies resolve contradictions in reported stereochemical outcomes for derivatives of this compound?
- Methodological Answer : Discrepancies may arise from solvent polarity or catalyst choice. For example, polar aprotic solvents (e.g., DMSO) favor thermodynamic control (E isomer), while nonpolar solvents (e.g., hexane) favor kinetic pathways. Chiral HPLC or circular dichroism (CD) can differentiate enantiomers if asymmetric synthesis is attempted. Cross-referencing crystallographic data (e.g., ) with computational predictions (e.g., Gaussian) enhances reliability .
Q. How can the environmental fate and biodegradation pathways of this compound be evaluated for ecological risk assessment?
- Methodological Answer : Use OECD guidelines for ready biodegradability (e.g., Closed Bottle Test 301D). High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) identifies degradation metabolites. Computational tools like EPI Suite estimate partition coefficients (log P) and bioaccumulation potential, while toxicity assays (e.g., Daphnia magna acute toxicity) assess ecological impact .
Data-Driven Research Challenges
Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. For enzyme inhibition assays, use Michaelis-Menten kinetics with fluorogenic substrates (exploiting the 7-fluoro group’s UV activity). Molecular docking (e.g., AutoDock Vina) predicts binding modes, validated by mutagenesis studies targeting key residues .
Q. How can conflicting data on the compound’s photophysical properties (e.g., fluorescence quantum yield) be reconciled?
- Methodological Answer : Standardize measurement conditions (solvent, pH, excitation wavelength) and calibrate instruments using reference fluorophores (e.g., quinine sulfate). Time-resolved fluorescence spectroscopy distinguishes intrinsic emission from solvent or impurity effects. Compare results with structurally similar indenones (e.g., ) to identify substituent-specific trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
